3-Methyl-2-phenylpyridine-5-carboxaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-6-phenylpyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10-7-11(9-15)8-14-13(10)12-5-3-2-4-6-12/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUOVBVLQILEIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C2=CC=CC=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 3 Methyl 2 Phenylpyridine 5 Carboxaldehyde
Retrosynthetic Analysis of 3-Methyl-2-phenylpyridine-5-carboxaldehyde
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. lakotalakes.com For this compound, several disconnection approaches can be envisioned.
A primary strategy involves disconnecting the pyridine (B92270) ring itself. Classical methods for pyridine synthesis, such as the Hantzsch or Kröhnke syntheses, often form the ring from acyclic precursors. lakotalakes.comadvancechemjournal.com A Hantzsch-type retrosynthesis would involve disconnecting the N1-C2, C3-C4, and C5-C6 bonds, suggesting precursors like an ammonia (B1221849) source, benzaldehyde (B42025) (to provide the C2-phenyl group), an α,β-unsaturated carbonyl compound carrying the C5-carboxaldehyde precursor, and a β-ketoester or equivalent to provide the C3-methyl and C4 positions. lakotalakes.comadvancechemjournal.com
Another common disconnection approach focuses on forming the ring via a [4+2] cycloaddition. baranlab.org This would break the molecule into a four-atom component (a 1-azadiene) and a two-atom component (an alkyne). For the target molecule, this could mean a 1-azadiene bearing the 2-phenyl and 3-methyl substituents reacting with an alkyne that provides the C5-carboxaldehyde and C6 positions.
Alternatively, a functional group interconversion (FGI) and subsequent C-C bond disconnection approach can be applied. The aldehyde group can be retrosynthetically derived from a precursor like a hydroxymethyl or a cyano group. The core 2-phenyl-3-methylpyridine skeleton can be disconnected via cross-coupling strategies. This involves breaking the C2-phenyl bond, leading back to a 2-halo-3-methylpyridine-5-carboxaldehyde precursor and a phenyl-organometallic reagent. This approach keeps the pyridine ring intact and builds the substitution pattern on a pre-formed heterocycle.
Figure 1: Retrosynthetic Analysis of this compound
Direct Synthetic Approaches to this compound
Direct approaches aim to construct the target molecule in a convergent manner, often by forming the substituted pyridine ring in a key step.
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. nih.gov
The Hantzsch pyridine synthesis is a foundational MCR for creating pyridine rings, typically by condensing an aldehyde, two equivalents of a β-dicarbonyl compound, and ammonia. researchgate.netbaranlab.org To synthesize the asymmetrically substituted this compound, a modified Hantzsch approach would be necessary. This could involve the reaction of benzaldehyde, an ammonia source (like ammonium (B1175870) acetate), and two different carbonyl compounds: one to install the 3-methyl group (e.g., ethyl acetoacetate) and another to provide the C5-aldehyde and C6 positions (e.g., a protected form of a 3-oxopropanal derivative). The challenge lies in controlling the regioselectivity of the condensations.
The Kröhnke pyridine synthesis is another powerful MCR that generates highly functionalized pyridines. wikipedia.org The classic Kröhnke reaction involves the condensation of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. nih.govresearchgate.net To adapt this for the target molecule, one could react a pyridinium (B92312) salt derived from a phenacyl halide with an appropriately substituted α,β-unsaturated carbonyl that contains the 3-methyl and 5-carboxaldehyde functionalities. The reaction proceeds through a 1,5-dicarbonyl intermediate which then cyclizes with ammonia. wikipedia.org
[4+2] cycloaddition reactions, particularly the Diels-Alder reaction, offer a convergent route to the pyridine core. rsc.orgrsc.org This strategy often involves an inverse-electron-demand hetero-Diels-Alder reaction, where an electron-deficient azadiene reacts with an electron-rich dienophile. baranlab.orgrsc.org
For the synthesis of this compound, a potential pathway is the reaction of a 1-azadiene (as the 4π component) with an alkyne (as the 2π component). rsc.org A 2-phenyl-3-methyl-1-azabutadiene could react with an acetylene (B1199291) derivative bearing a protected aldehyde group (e.g., an acetal). The cycloaddition would form a dihydropyridine (B1217469) intermediate, which would then be aromatized via oxidation to yield the final pyridine product. acs.org The regioselectivity of the cycloaddition is a critical factor, governed by the electronic and steric properties of the substituents on both the azadiene and the alkyne. acs.org
Another approach involves the cycloaddition of vinylallenes with sulfonyl cyanides, which generates highly substituted pyridines after the initial cycloadduct undergoes further transformation. acs.orgnih.gov
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, allowing for the formation of C-C bonds on pre-existing aromatic cores. numberanalytics.com The Suzuki-Miyaura and Negishi reactions are particularly well-suited for this purpose. nih.govorgsyn.org
A Suzuki-Miyaura coupling strategy would involve reacting a halogenated pyridine derivative with a boronic acid or ester in the presence of a palladium catalyst. nih.govcdnsciencepub.com To obtain this compound, two main routes are plausible:
Coupling of 2-halo-3-methylpyridine-5-carboxaldehyde with phenylboronic acid .
Coupling of 5-bromo-3-methyl-2-phenylpyridine with a suitable formylating reagent via a boronic ester intermediate.
These reactions typically employ a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, along with a base (e.g., K₂CO₃, K₃PO₄) in a solvent mixture like dioxane/water. nih.govthieme-connect.com The tolerance of the Suzuki coupling to various functional groups, including aldehydes, makes it a very attractive approach. nih.gov
The Negishi coupling provides an alternative, reacting an organozinc reagent with an organic halide, also catalyzed by palladium or nickel. orgsyn.orgorganic-chemistry.org A potential Negishi approach would involve the reaction of a 2-halopyridine precursor with a phenylzinc reagent or a 2-pyridylzinc reagent with a phenyl halide. orgsyn.org This method is known for its high yields and mild reaction conditions. orgsyn.orgorganic-chemistry.org
Chemo- and Regioselective Synthesis of this compound Precursors
Achieving the desired 2,3,5-substitution pattern requires precise control over the regiochemistry of the synthetic steps. The formation of undesired isomers is a common challenge in pyridine synthesis.
Methods to ensure regioselectivity include:
Directed Ortho-Metalation (DoM): While less common for electron-deficient pyridines, directing groups can be used to functionalize specific positions.
Pyridyne Intermediates: The generation of a 3,4-pyridyne from a suitably substituted precursor allows for regioselective addition of nucleophiles. Strategic placement of substituents on the pyridyne precursor can control the position of incoming groups. nih.govrsc.org For instance, a 2-alkoxy-3-chloropyridine can be used to generate a 3,4-pyridyne, with subsequent regioselective addition of a Grignard reagent at C4 followed by quenching an electrophile at C3. rsc.org
Stepwise Construction: Building the molecule by introducing substituents one at a time onto a simpler pyridine core allows for definitive placement. For example, starting with 3-methylpyridine, one could selectively introduce a halogen at the 2-position, followed by cross-coupling to add the phenyl group, and then subsequent functionalization at the 5-position to install the aldehyde.
Controlled Condensation Reactions: In multi-component syntheses like the Hantzsch reaction, the regiochemical outcome is dictated by the specific structures of the carbonyl components. baranlab.org Using pre-formed enaminones or α,β-unsaturated systems in a stepwise condensation can provide better regiocontrol compared to a one-pot mixture of all components. rsc.org
A study by Andersson et al. demonstrated a completely regioselective synthesis of 2-substituted pyridines by adding Grignard reagents to pyridine N-oxides, which could be a potential pathway for introducing the phenyl group at the C2 position with high selectivity. rsc.org
Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Synthesis
Optimizing reaction parameters is crucial for maximizing the yield of the desired product and minimizing side reactions. researchgate.netshd-pub.org.rs Key parameters to consider include the catalyst, solvent, temperature, base, and reactant concentrations.
For a cross-coupling approach (e.g., Suzuki) , optimization would involve screening different palladium catalysts and ligands. For instance, Buchwald and coworkers have developed highly active palladium-phosphine catalysts that are effective for coupling challenging heteroaryl substrates, even in the presence of basic functional groups. organic-chemistry.org The choice of base and solvent is also critical; for example, a DMF-H₂O solvent system with KOtBu as the base has been found to be effective in certain Heck reactions involving palladium catalysis. nih.gov
In cycloaddition reactions , the temperature and use of Lewis acid catalysts can significantly influence the reaction rate and selectivity. acs.org Some Diels-Alder reactions require elevated temperatures to proceed and to facilitate the aromatization of the initial adduct. acs.org
The table below illustrates potential optimization parameters for a hypothetical Suzuki coupling to synthesize the target molecule.
| Parameter | Variation | Potential Outcome on Yield/Selectivity | Reference |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂, Buchwald ligands | Ligand choice can improve catalyst stability and turnover, increasing yield. Buchwald ligands are known for high activity with heteroaryl substrates. | nih.govorganic-chemistry.org |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KOtBu | Stronger bases can sometimes accelerate transmetalation but may also promote side reactions. The choice is often substrate-dependent. | nih.govnih.gov |
| Solvent | Dioxane/H₂O, Toluene, DMF, THF | Solvent polarity and miscibility affect reagent solubility and catalyst performance. Aprotic polar solvents like DMF can increase reaction rates. | nih.govthieme-connect.comnih.gov |
| Temperature | Room Temperature to 100 °C | Higher temperatures can increase reaction rates but may lead to decomposition or reduced selectivity. Less reactive halides (e.g., chlorides) often require more heat. | cdnsciencepub.comorganic-chemistry.org |
| Boron Reagent | Boronic acid, Boronic ester (e.g., pinacol) | Boronic esters can offer greater stability and are sometimes beneficial for slow cross-couplings, potentially improving yields. | cdnsciencepub.com |
A study on the synthesis of 2,3,5-trimethylpyridine (B1346980) found that optimal conditions involved a temperature of 150 °C and a specific acidic catalyst over a 24-hour period, highlighting the importance of systematic screening of temperature, time, and catalyst type. researchgate.netshd-pub.org.rs
Green Chemistry Considerations in the Synthesis of this compound
The application of green chemistry principles to the synthesis of complex molecules like this compound is critical for minimizing environmental impact and enhancing process safety and efficiency. jk-sci.com This involves a focus on several key areas, including the use of alternative energy sources, high atom economy reactions, and the selection of environmentally benign solvents and catalysts.
One of the primary strategies in green synthesis is the utilization of multicomponent reactions (MCRs). mdpi.com These reactions are inherently atom-economical as they combine three or more reactants in a single step to form a complex product, with most of the atoms from the starting materials being incorporated into the final structure. mdpi.comprimescholars.com For the synthesis of substituted pyridines, one-pot MCRs can offer significant advantages over traditional stepwise methods, including simplified procedures, reduced purification needs, and higher yields. mdpi.comacs.org
Microwave-assisted organic synthesis (MAOS) represents another cornerstone of green chemistry applicable to the synthesis of pyridine derivatives. acs.orgnih.gov Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher product yields and purity compared to conventional heating methods. acs.orgnih.gov This is attributed to the efficient and uniform heating of the reaction mixture. For instance, the synthesis of certain 3-cyanopyridine (B1664610) derivatives has been achieved with excellent yields (82–94%) in just 2–7 minutes under microwave irradiation, compared to 6–9 hours with conventional heating. acs.orgnih.gov
The choice of solvent is a major consideration in green chemistry, as solvents constitute a large portion of the waste generated in chemical processes. jk-sci.comwhiterose.ac.uk There is a growing emphasis on replacing hazardous solvents like benzene (B151609), chloroform, and dimethylformamide (DMF) with greener alternatives. whiterose.ac.ukrsc.org Water, ethanol, and glycerol (B35011) are considered environmentally benign solvents for the synthesis of various heterocyclic compounds, including pyridine derivatives. researchgate.netresearchgate.net In some cases, solvent-free reaction conditions can be achieved, further enhancing the green credentials of a synthetic route. researchgate.netrsc.orgrsc.org
Catalysis plays a pivotal role in green synthetic strategies. The use of catalysts, particularly in small quantities, is preferred over stoichiometric reagents. Catalytic methods for pyridine synthesis can involve various metal catalysts or even non-metal catalysts. semanticscholar.orgmdpi.com For the functionalization of 2-phenylpyridines, palladium-catalyzed C-H activation has emerged as a powerful and eco-friendly tool, allowing for highly regioselective and chemoselective reactions. rsc.orgrsc.org The development of recyclable catalysts is also a key area of research to further minimize waste.
The following tables provide an overview of how green chemistry principles can be applied to the synthesis of pyridine derivatives, with potential applicability to this compound.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyridine Derivatives
| Method | Reaction Time | Yield | Solvent | Green Advantage |
| Conventional Heating | 6-9 hours | 71-84% | Ethanol | - |
| Microwave Irradiation | 2-7 minutes | 82-94% | Ethanol | Reduced reaction time, increased yield |
This table illustrates the significant reduction in reaction time and improvement in yield when using microwave irradiation for the synthesis of certain pyridine derivatives as reported in a study. acs.orgnih.gov
Table 2: Green Solvent Selection for Pyridine Synthesis
| Solvent | Classification | Rationale |
| Water | Recommended | Non-toxic, non-flammable, readily available. researchgate.net |
| Ethanol | Recommended | Biodegradable, low toxicity, derived from renewable resources. acs.orgnih.gov |
| Glycerol | Recommended | Non-toxic, biodegradable, high boiling point allowing for a wide range of reaction temperatures. researchgate.net |
| Toluene | Problematic | Suspected of causing organ damage and harm to unborn children. whiterose.ac.uk |
| Dichloromethane (DCM) | Hazardous | Likely carcinogenic to humans. whiterose.ac.uk |
| Benzene | Highly Hazardous | Carcinogenic. whiterose.ac.uk |
This table provides a simplified guide to solvent selection based on their environmental and health impact, with greener alternatives highlighted. jk-sci.comwhiterose.ac.ukrsc.org
Table 3: Atom Economy in Different Reaction Types
| Reaction Type | General Atom Economy | Applicability to Pyridine Synthesis |
| Multicomponent Reactions (e.g., Hantzsch Pyridine Synthesis) | High | Highly applicable for constructing the pyridine ring with high atom efficiency. mdpi.com |
| Cycloaddition Reactions (e.g., Diels-Alder) | Very High | Can be very atom-efficient and stereoselective. primescholars.com |
| Wittig Reaction | Low | Often produces stoichiometric amounts of triphenylphosphine (B44618) oxide as a byproduct, leading to poor atom economy. primescholars.com |
| C-H Activation/Functionalization | High | Direct functionalization of the pyridine ring avoids the need for pre-functionalized starting materials, improving atom economy. rsc.orgacs.org |
This table compares the inherent atom economy of different reaction types that could be employed in the synthesis of substituted pyridines. mdpi.comprimescholars.comrsc.orgacs.org
By integrating these green chemistry principles, the synthesis of this compound can be designed to be more sustainable, efficient, and environmentally responsible.
Reaction Chemistry and Mechanistic Investigations of 3 Methyl 2 Phenylpyridine 5 Carboxaldehyde
Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring of 3-Methyl-2-phenylpyridine-5-carboxaldehyde
Electrophilic aromatic substitution (EAS) reactions on pyridine rings are generally more challenging than on benzene (B151609) rings due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. masterorganicchemistry.comlibretexts.org The mechanism of EAS involves an initial attack of the aromatic pi-electrons on an electrophile, leading to a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com The rate-determining step is the formation of this carbocation, and its stability is a key factor in the reaction's feasibility. masterorganicchemistry.comkhanacademy.org
Given the electronic properties of the substituents, electrophilic attack is most likely to occur at the positions least deactivated by the carboxaldehyde group and potentially activated by the methyl group. However, the inherent low reactivity of the pyridine ring towards EAS often requires harsh reaction conditions. ntnu.no For instance, nitration of pyridine derivatives often necessitates strong acids like sulfuric acid to generate the potent nitronium ion (NO2+) electrophile. libretexts.orgresearchgate.net The specific regiochemical outcome of EAS reactions on this compound would be determined by the interplay of these directing effects and the reaction conditions employed.
Nucleophilic Additions and Condensations at the Carboxaldehyde Moiety of this compound
The carboxaldehyde group is a primary site for nucleophilic attack due to the electrophilic nature of the carbonyl carbon. This reactivity allows for a wide array of transformations, including additions and condensations, to construct more complex molecular architectures.
Knoevenagel Condensations and Related Reactions
The Knoevenagel condensation is a modification of the aldol (B89426) condensation that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a weak base catalyst, such as an amine. wikipedia.org This reaction is a powerful tool for carbon-carbon bond formation and typically yields α,β-unsaturated products. wikipedia.orgrsc.org The reaction proceeds through a nucleophilic addition to the carbonyl group, followed by a dehydration step. wikipedia.org
For this compound, a Knoevenagel condensation with an active methylene compound, such as malonic acid or its esters, would lead to the formation of a new carbon-carbon double bond conjugated with both the pyridine ring and the electron-withdrawing group of the active methylene component. The Doebner modification of the Knoevenagel condensation utilizes pyridine as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, often leading to subsequent decarboxylation. wikipedia.org The development of solvent-free and environmentally benign catalytic systems for Knoevenagel condensations has also been an area of active research. rsc.orgtue.nl
Table 1: Examples of Knoevenagel Condensation Reactions
| Aldehyde | Active Methylene Compound | Catalyst | Product Type |
|---|---|---|---|
| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | α,β-Unsaturated adduct |
| Syringaldehyde | Malonic acid | Ammonium (B1175870) bicarbonate | Cinnamic acid derivative |
| Benzaldehydes | Malonic acid | Benign amines/ammonium salts | α,β-Unsaturated acids |
| Aromatic aldehydes | 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | Ammonium chloride | 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols) |
This table presents generalized examples of Knoevenagel condensations to illustrate the scope of the reaction and does not represent specific reactions of this compound.
Wittig and Horner-Wadsworth-Emmons Olefination Strategies
The Wittig reaction and its modifications are indispensable methods for the synthesis of alkenes from aldehydes and ketones. wikipedia.orglibretexts.org The Wittig reaction employs a phosphonium (B103445) ylide, which reacts with the aldehyde to form a betaine (B1666868) intermediate that subsequently collapses to an alkene and a phosphine (B1218219) oxide. wikipedia.orgmasterorganicchemistry.com The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide; unstabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides tend to produce (E)-alkenes. libretexts.org
The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, utilizes phosphonate (B1237965) carbanions, which are generally more nucleophilic than the corresponding phosphonium ylides. wikipedia.org This reaction almost exclusively produces (E)-alkenes. wikipedia.orgnrochemistry.com The HWE reaction is highly versatile and can be used for the synthesis of α,β-unsaturated carbonyl compounds and for carbon chain elongation. nrochemistry.com The Still-Gennari modification of the HWE reaction allows for the stereoselective synthesis of (Z)-alkenes by using phosphonates with electron-withdrawing groups. nrochemistry.com
Both the Wittig and HWE reactions would be applicable to this compound, providing routes to various substituted styrylpyridine derivatives. The choice between the two methods would depend on the desired stereochemistry of the resulting alkene.
Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |
|---|---|---|
| Reagent | Phosphonium ylide | Phosphonate carbanion |
| Nucleophilicity | Less nucleophilic | More nucleophilic |
| Stereoselectivity | (Z)-alkene favored with unstabilized ylides | (E)-alkene favored |
| Byproduct | Triphenylphosphine (B44618) oxide | Water-soluble phosphate (B84403) ester |
| Reaction Conditions | Often requires strong bases | Can be performed under milder conditions |
This table provides a general comparison of the two olefination reactions.
Oxidation and Reduction Chemistry of this compound
The aldehyde functional group in this compound is susceptible to both oxidation and reduction. Oxidation of the aldehyde would yield the corresponding carboxylic acid, 3-methyl-2-phenylpyridine-5-carboxylic acid. This transformation can be achieved using a variety of oxidizing agents.
Conversely, reduction of the aldehyde group would furnish the corresponding primary alcohol, (3-methyl-2-phenylpyridin-5-yl)methanol. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). The choice of reducing agent would depend on the presence of other reducible functional groups in the molecule.
Transition Metal-Catalyzed Transformations Involving this compound
Transition metal catalysis offers a powerful platform for the functionalization of heterocyclic compounds. nih.gov The pyridine nitrogen and the various C-H and potential C-X (where X is a halide) bonds in this compound and its derivatives provide multiple handles for transition metal-catalyzed reactions.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are particularly valuable for forming new carbon-carbon and carbon-nitrogen bonds, respectively. wikipedia.orgnih.govlibretexts.org For instance, if a halogen atom were introduced onto the pyridine ring of this compound (e.g., 5-bromo-3-methyl-2-phenylpyridine-5-carboxaldehyde), it could serve as an electrophilic partner in a Suzuki-Miyaura coupling with a boronic acid to introduce a new aryl or vinyl substituent. nih.gov The Suzuki-Miyaura coupling typically involves a Pd(0) catalyst, a base, and an organoboron reagent. libretexts.org
The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orglibretexts.org This reaction could be used to introduce a variety of amino groups onto a halogenated derivative of this compound. The choice of ligand is often crucial for the success of these reactions, with bulky, electron-rich phosphine ligands being commonly employed. libretexts.orgnih.gov
Furthermore, the pyridine nitrogen can act as a directing group in C-H activation reactions, facilitating the functionalization of specific C-H bonds within the molecule. nih.govrsc.org
Table 3: Overview of Relevant Transition Metal-Catalyzed Reactions
| Reaction | Catalyst | Reactants | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium(0) complex | Aryl/vinyl halide + Boronic acid | C-C |
| Buchwald-Hartwig Amination | Palladium(0) or (II) complex with phosphine ligand | Aryl halide + Amine | C-N |
| C-H Activation | Palladium, Ruthenium, Copper, etc. | Substrate with directing group + Coupling partner | C-C, C-N, C-O, etc. |
This table summarizes key features of transition metal-catalyzed reactions applicable to derivatives of this compound.
Radical Reactions and Photochemistry of this compound
The involvement of this compound in radical reactions and photochemical transformations is less documented in readily available literature. However, the aromatic pyridine ring and the carbonyl group are known to participate in such processes. Pyridine-containing compounds can undergo radical additions and substitutions. The presence of the aldehyde and other substituents would influence the regioselectivity and efficiency of these reactions.
Based on the provided search results, there is currently no specific information available regarding the mechanistic pathways of key reactions involving This compound .
The search results yielded information on related but distinct chemical compounds, including other pyridine carboxaldehyde derivatives and different heterocyclic structures. While general reaction mechanisms such as condensation, cyclization, and Schiff base formation are discussed for these related compounds, the specific mechanistic details, including intermediates and transition states for reactions of this compound, are not present in the provided materials.
Therefore, the section on the mechanistic pathways of key reactions for this specific compound cannot be generated at this time. Further research would be required to elucidate these chemical processes.
Spectroscopic and Diffraction Methodologies for Structural Elucidation of 3 Methyl 2 Phenylpyridine 5 Carboxaldehyde
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of 3-Methyl-2-phenylpyridine-5-carboxaldehyde. By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations, a complete structural assignment can be achieved. While specific experimental data for this exact molecule is not widely published, a detailed projection of its NMR spectra can be inferred from data on analogous structures like 3-methyl-2-phenylpyridine (B78825) and other substituted pyridine (B92270) carboxaldehydes. rsc.orgresearchgate.netacs.orgacs.org
The predicted proton (¹H) NMR spectrum would feature distinct signals for the aldehyde proton (around 9-10 ppm), the aromatic protons on the phenyl and pyridine rings (typically in the 7-9 ppm range), and the methyl protons (around 2.4 ppm). rsc.orgchemicalbook.com The carbon-¹³ (¹³C) NMR spectrum would similarly show a characteristic signal for the carbonyl carbon of the aldehyde (190-200 ppm), along with resonances for the aromatic and methyl carbons. libretexts.org
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| Aldehyde (-CHO) | 9.9 - 10.1 | 190 - 193 | The aldehyde proton is highly deshielded. The carbonyl carbon resonates in a characteristic downfield region. libretexts.org |
| Methyl (3-CH₃) | 2.3 - 2.5 | 18 - 21 | Typical range for a methyl group attached to an aromatic ring. rsc.org |
| Pyridine C2 | - | 158 - 161 | Quaternary carbon attached to the phenyl group and nitrogen. |
| Pyridine C3 | - | 131 - 134 | Quaternary carbon attached to the methyl group. |
| Pyridine H4/C4 | 8.0 - 8.2 | 135 - 138 | The position of this proton is influenced by the adjacent aldehyde group. |
| Pyridine C5 | - | 130 - 133 | Quaternary carbon attached to the aldehyde group. |
| Pyridine H6/C6 | 8.7 - 8.9 | 150 - 153 | This proton is adjacent to the pyridine nitrogen, resulting in a downfield shift. researchgate.net |
| Phenyl C1' (ipso) | - | 138 - 140 | Quaternary carbon. |
| Phenyl H2'/H6'/C2'/C6' | 7.5 - 7.7 | 128 - 130 | Protons ortho to the pyridine ring. |
| Phenyl H3'/H5'/C3'/C5' | 7.4 - 7.6 | 129 - 131 | Meta protons of the phenyl ring. |
| Phenyl H4'/C4' | 7.3 - 7.5 | 128 - 130 | Para proton of the phenyl ring. |
To unambiguously assign these resonances and confirm the substitution pattern, a suite of two-dimensional (2D) NMR experiments is essential. plos.orgbmrb.io
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would establish the connectivity of protons within the phenyl ring and show a correlation between the H4 and H6 protons of the pyridine ring, if any long-range coupling exists.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would definitively link each proton signal (e.g., H4, H6, methyl protons) to its corresponding carbon signal (C4, C6, methyl carbon).
HMBC (Heteronuclear Multiple Bond Correlation): Crucial for establishing long-range connectivity (typically over 2-3 bonds), HMBC is used to piece the molecular fragments together. Key correlations would include:
The aldehyde proton (CHO) to the pyridine carbons C5 and C4.
The methyl protons (CH₃) to the pyridine carbons C3 and C2.
The pyridine proton H4 to carbons C2, C5, and C6.
The phenyl protons (H2'/H6') to the pyridine carbon C2.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. A key expected NOESY correlation would be between the ortho-protons of the phenyl group (H2'/H6') and the methyl protons at position 3, confirming their spatial proximity.
While solution-state NMR provides data on molecules in motion, solid-state NMR (ssNMR) offers insights into the structure of the compound in its crystalline form. For a molecule like this compound, ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR would be a primary ssNMR technique. acs.org This method can:
Identify the presence of different crystalline forms (polymorphs), which would manifest as distinct sets of chemical shifts.
Provide information about the molecular packing and intermolecular interactions within the crystal lattice.
In conjunction with X-ray diffraction data, ssNMR helps to refine the crystal structure and assign resonances to specific atoms in the crystallographic unit cell. acs.org
Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound and to deduce its structure by analyzing its fragmentation patterns. mdpi.com
High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular formula of this compound. The technique measures the mass-to-charge ratio (m/z) of an ion with very high precision. For the molecular formula C₁₃H₁₁NO, the calculated exact mass of the protonated molecule [M+H]⁺ is 198.0913.
HRMS, often using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, can measure this value to within a few parts per million (ppm). mdpi.comnih.gov This high accuracy allows for the unambiguous confirmation of the elemental composition, distinguishing it from other potential formulas with the same nominal mass. nih.gov
Tandem Mass Spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion (in this case, the [M+H]⁺ ion of the compound) and analyzing the resulting product ions. wikipedia.orgyoutube.com This process, often involving collision-induced dissociation (CID), reveals characteristic fragmentation pathways that act as a structural fingerprint. nih.govnih.gov
For this compound, the fragmentation would likely proceed through several key pathways:
Loss of the aldehyde group: A primary fragmentation would be the loss of a CO molecule (28 Da), resulting in a fragment ion at m/z 169.08. This corresponds to the 3-methyl-2-phenylpyridine cation.
Loss of a hydrogen radical: Loss of the aldehydic hydrogen (1 Da) could occur.
Cleavage of the phenyl group: Loss of the phenyl group (C₆H₅, 77 Da) could lead to a fragment at m/z 120.05.
Pyridine ring fragmentation: Complex fragmentation of the heterocyclic ring system can also occur, yielding smaller characteristic ions. nih.gov
Interactive Table: Predicted MS/MS Fragmentation for [C₁₃H₁₁NO + H]⁺
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 198.09 | 169.08 | CO (28 Da) | [3-Methyl-2-phenylpyridine + H]⁺ |
| 198.09 | 197.08 | H• (1 Da) | Acylium ion [C₁₃H₁₀NO]⁺ |
| 198.09 | 120.05 | C₆H₅• (77 Da) | [3-Methyl-pyridine-5-carboxaldehyde + H]⁺ |
| 169.08 | 77.04 | C₇H₇N (105 Da) | Phenyl cation [C₆H₅]⁺ |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups. nih.govnih.gov
For this compound, the key functional groups—aldehyde, substituted pyridine ring, and phenyl ring—give rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum. researchgate.netresearchgate.net
Aldehyde Group:
C=O Stretch: A strong, sharp absorption band is expected in the IR spectrum around 1690–1715 cm⁻¹ due to the conjugation of the aldehyde with the pyridine ring. libretexts.org
Aldehydic C-H Stretch: Two distinct, medium-intensity bands are characteristic of the C-H bond in the aldehyde group. One appears around 2810–2850 cm⁻¹ and the other, often a more useful diagnostic peak, appears at a lower frequency around 2710–2750 cm⁻¹. orgchemboulder.comspectroscopyonline.comresearchgate.net
Aromatic Rings (Pyridine and Phenyl):
C=C and C=N Stretches: Multiple bands in the 1400–1620 cm⁻¹ region correspond to the stretching vibrations within the aromatic rings.
Aromatic C-H Stretch: These vibrations appear as a group of weaker bands above 3000 cm⁻¹.
Methyl Group:
Aliphatic C-H Stretch: These bands are expected in the 2850–3000 cm⁻¹ region.
C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations in the 690–900 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings.
Raman spectroscopy would complement the IR data. The aromatic ring vibrations often produce strong Raman signals, while the polar carbonyl (C=O) stretch, which is very strong in the IR, would be weaker in the Raman spectrum. americanpharmaceuticalreview.com
Interactive Table: Characteristic IR and Raman Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity (IR) |
| Aromatic C-H Stretch | 3030 - 3100 | 3030 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch (Methyl) | 2850 - 3000 | 2850 - 3000 | Medium |
| Aldehydic C-H Stretch (Fermi doublet) | ~2820 and ~2720 | ~2820 and ~2720 | Medium |
| Carbonyl C=O Stretch (Aldehyde) | 1690 - 1715 | 1690 - 1715 | Strong |
| Aromatic C=C/C=N Ring Stretches | 1400 - 1620 | 1400 - 1620 | Strong-Medium |
| C-H Bending (o.o.p) | 690 - 900 | 690 - 900 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic structure of conjugated systems like this compound. The absorption of UV or visible light promotes electrons from lower energy orbitals (ground state) to higher energy orbitals (excited state). The specific wavelengths of light absorbed are characteristic of the molecule's electronic transitions.
The structure of this compound contains several chromophores: the phenyl ring, the pyridine ring, and the carboxaldehyde group. The conjugation between the phenyl and pyridine rings, as well as the presence of heteroatoms (nitrogen and oxygen) with non-bonding electrons (n-electrons), gives rise to distinct electronic transitions.
The primary transitions expected are:
π → π* (pi to pi-star) transitions: These high-energy transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic system. For pyridine itself, a π-π* transition is observed around 240 nm. jst.go.jp The extended conjugation in this compound would likely shift this absorption to a longer wavelength (a bathochromic shift).
n → π* (n to pi-star) transitions: These lower-energy transitions involve the promotion of a non-bonding electron from the nitrogen atom of the pyridine ring or the oxygen atom of the aldehyde group to a π* antibonding orbital. In pyridine, the n-π* transition occurs at a longer wavelength, in the 320-380 nm range, but with a much lower intensity than the π-π* transition. jst.go.jp
Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) are often employed to predict and interpret the electronic spectra of such molecules, assigning specific transitions to the observed absorption bands. researchgate.netresearchgate.net For related metal complexes of 3-methyl-2-phenylpyridine, intense metal-to-ligand charge transfer (MLCT) bands have been observed experimentally at approximately 430 nm and 475 nm. researchgate.net While not directly applicable to the free ligand, this indicates the electronic environment of the chromophore is sensitive to coordination and substitution. The solvent environment can also influence the absorption maxima due to stabilization effects on the ground and excited states. researchgate.net
Table 1: Expected Electronic Transitions for this compound based on Analogous Structures
| Transition Type | Chromophore | Expected Wavelength Region (nm) | Relative Intensity |
| π → π | Phenyl-Pyridine System | ~240 - 300 | High |
| n → π | Pyridine Nitrogen | ~320 - 380 | Low |
| n → π* | Aldehyde Carbonyl | ~270 - 300 | Low |
X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination
Single Crystal X-ray Diffraction (SCXRD) provides the most accurate and unambiguous structural data. The analysis requires a single, high-quality crystal of the compound, typically grown by slow evaporation of a suitable solvent. researchgate.net The crystal is mounted on a diffractometer, and a beam of monochromatic X-rays is used to collect a diffraction pattern as the crystal is rotated. creative-biostructure.com
From the resulting data, the crystal system, space group, and unit cell dimensions are determined. The structure is then solved and refined using computational programs like SHELXS or OLEX2 to yield a final structural model. dntb.gov.ua
For molecules related to this compound, SCXRD studies have revealed key structural features:
Molecular Conformation: The dihedral angle (twist) between the planes of the phenyl and pyridine rings is a critical parameter. In a facial tris(3-methyl-2-phenylpyridine)Ir(III) complex, this angle was found to be 12.51°. researchgate.net This non-planar arrangement can influence the degree of electronic conjugation and the nature of intermolecular packing.
Intermolecular Interactions: In the solid state, molecules are held together by non-covalent forces. Crystal structures of similar compounds, such as bis(3-methyl-2-pyridyl)selenide, show that molecules can self-assemble into two-dimensional networks through a combination of C-H···N hydrogen bonds and π···π stacking interactions between the aromatic rings. researchgate.net These interactions are crucial in dictating the crystal packing and physical properties of the material.
Table 2: Representative Crystallographic Data for a Related Pyridine-Carbaldehyde Derivative (Based on data for 3-methylpyridine-2-carbaldehyde (B1299792) 4-methylthiosemicarbazone monohydrate) researchgate.net
| Parameter | Value |
| Chemical Formula | C₉H₁₂N₄S·H₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.4493 (3) |
| b (Å) | 13.6989 (3) |
| c (Å) | 8.0235 (3) |
| β (°) | 102.816 (3) |
| Volume (ų) | 1119.90 (6) |
| Z (molecules/unit cell) | 4 |
Polymorphism is the ability of a compound to exist in two or more different crystal structures, each known as a polymorph. dntb.gov.ua Different polymorphs of the same compound can have distinct physical properties, including solubility, melting point, and stability. Therefore, identifying and controlling polymorphism is critical, particularly in the pharmaceutical industry. rigaku.comresearchgate.net
Powder X-ray Diffraction (PXRD) is the primary and most authoritative technique for identifying and characterizing polymorphs. creative-biostructure.commdpi.com Unlike SCXRD, PXRD is performed on a polycrystalline powder sample containing thousands of randomly oriented crystallites. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline form. rigaku.com
The process involves:
Sample Preparation: A fine powder of the material is prepared and placed in the diffractometer.
Data Collection: The sample is irradiated with X-rays over a range of angles (2θ), and the detector records the intensity of the diffracted X-rays at each angle.
Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is compared to standard patterns of known polymorphs or used to identify new crystalline forms. researchgate.net Each polymorph will produce a distinct pattern of peaks at characteristic 2θ angles.
PXRD is a non-destructive technique that can be used for qualitative identification of forms, quantitative analysis of mixtures of polymorphs, and for monitoring phase transformations that may occur due to changes in temperature, humidity, or pressure. researchgate.net
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Analysis
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a substance with left- and right-circularly polarized light. These methods, including Electronic Circular Dichroism (ECD), are exclusively applicable to the analysis of chiral molecules—molecules that are non-superimposable on their mirror images.
This compound is an achiral molecule. It possesses a plane of symmetry (approximated through the plane of the pyridine ring) and lacks any stereogenic centers. As a result, it does not exhibit optical activity and will not produce an ECD signal.
ECD spectroscopy is a powerful tool for determining the absolute configuration and studying the conformational properties of chiral compounds. The technique measures the difference in absorption of left- and right-circularly polarized light (ΔA = AL - AR) as a function of wavelength. A non-zero ECD spectrum is a definitive indication of chirality. For achiral compounds like this compound, ΔA is zero at all wavelengths, and the ECD spectrum is a flat line.
Theoretical and Computational Chemistry Studies of 3 Methyl 2 Phenylpyridine 5 Carboxaldehyde
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Methyl-2-phenylpyridine-5-carboxaldehyde. These calculations solve the Schrödinger equation, or its density-based equivalent, to determine the electronic distribution and the preferred spatial arrangement of atoms.
Density Functional Theory (DFT) has become a widely used method for studying pyridine (B92270) derivatives due to its favorable balance of computational cost and accuracy. nih.govscirp.org The B3LYP hybrid functional, often paired with basis sets like 6-31G(d,p) or 6-311G(d), is frequently employed for these types of molecules. nih.govresearchgate.net
DFT calculations are used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. For this compound, key parameters include the C-C bond length between the pyridine and phenyl rings and the dihedral angle describing the twist between these two rings.
Furthermore, DFT is used to calculate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. researchgate.net
Table 1: Representative DFT-Calculated Geometrical Parameters for a Phenylpyridine System
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | Pyridine C - Phenyl C | 1.49 Å |
| Bond Angle | C-C-N (Pyridine Ring) | 122.5° |
| Dihedral Angle | Phenyl-Pyridine Twist | 52.8° |
| Bond Length | C=O (Aldehyde) | 1.21 Å |
Note: Data is representative of typical values for phenylpyridine derivatives calculated using DFT methods.
Ab initio methods, such as Hartree-Fock (HF), are based on first principles without the use of empirical parameters. These methods are computationally more demanding than DFT but can provide highly accurate predictions, especially when accounting for electron correlation through post-HF methods like Møller-Plesset perturbation theory (MP2).
For molecules like this compound, ab initio calculations are particularly valuable for obtaining precise geometric parameters and for calculating spectroscopic properties where high accuracy is crucial. esisresearch.orgesisresearch.org They serve as a benchmark for results obtained from DFT and other semi-empirical methods. Studies on similar molecules, such as 5-methyl-2-(p-fluorophenyl)benzoxazole, have utilized the HF/6-31G* level of theory to predict molecular structures and vibrational wavenumbers. esisresearch.org
Conformational Analysis and Energy Landscapes of this compound
Computational methods can be used to map the potential energy surface as a function of this torsional angle. By performing a series of constrained geometry optimizations at fixed dihedral angles, an energy profile can be constructed. This profile reveals the energy barriers to rotation and identifies the most stable, low-energy conformers. For this compound, steric hindrance between the methyl group and the phenyl ring likely results in a non-planar (twisted) ground state conformation being the most stable.
Table 2: Example of Conformational Energy Analysis
| Conformer | Phenyl-Pyridine Dihedral Angle | Relative Energy (kcal/mol) | Stability |
| Planar | 0° | +5.2 | Unstable (Transition State) |
| Twisted | ~53° | 0.0 | Most Stable (Ground State) |
| Perpendicular | 90° | +2.8 | Unstable (Transition State) |
Note: Values are illustrative for a substituted phenylpyridine system and show the energetic cost of deviation from the lowest-energy twisted conformation.
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. For this compound, methods like DFT can be used to calculate vibrational frequencies corresponding to infrared (IR) and Raman spectra. esisresearch.org These calculated frequencies, when properly scaled to account for anharmonicity and basis set limitations, can be used to assign the vibrational modes observed in experimental spectra. esisresearch.org
Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net The calculated chemical shifts are compared to experimental data to confirm the molecular structure. Electronic transitions, relevant to UV-Visible spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT), which provides information on excitation energies and oscillator strengths. researchgate.net
Table 3: Comparison of Experimental and Calculated Vibrational Frequencies for a Phenylpyridine Derivative
| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Assignment |
| 1 | 1705 | 1710 | C=O Stretch (Aldehyde) |
| 2 | 1605 | 1608 | C=N Stretch (Pyridine) |
| 3 | 1548 | 1550 | C=C Aromatic Stretch |
| 4 | 827 | 830 | C-H Out-of-Plane Bend |
Note: Data is representative and based on findings for similar heterocyclic compounds. mdpi.com Calculated values are typically scaled to improve agreement with experimental data.
Reaction Pathway Modeling and Transition State Analysis for this compound Reactions
Understanding the chemical reactivity of this compound requires an exploration of potential reaction pathways. Computational methods allow for the modeling of reaction mechanisms, including the identification of reactants, products, intermediates, and, crucially, transition states.
For instance, in reactions involving C-H activation, which are common for phenylpyridine systems, DFT can be used to map the entire reaction coordinate. researchgate.net By locating the transition state structure and calculating its energy, the activation energy barrier for the reaction can be determined. jst.vn This provides insight into the reaction kinetics. The thermodynamic stability of products relative to reactants can also be calculated, indicating whether a reaction is favorable. jst.vn Such studies are critical for predicting the outcomes of synthetic transformations or metabolic pathways involving the title compound.
Molecular Docking and Interaction Studies with Macromolecular Systems (Theoretical)
Molecular docking is a computational technique used to predict how a small molecule, such as this compound, might bind to the active site of a macromolecular target, typically a protein or enzyme. This method is central to drug discovery and chemical biology. alrasheedcol.edu.iq
The docking process involves generating a multitude of possible conformations and orientations (poses) of the ligand within the binding site and scoring them based on a function that estimates the binding affinity. nih.govnih.gov Successful docking studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. For pyridine-containing compounds, docking studies have been used to investigate their potential as inhibitors for targets like epidermal growth factor receptor (EGFR) tyrosine kinase. mdpi.com These theoretical studies can guide the design of new derivatives with improved potency and selectivity. mdpi.com
Table 4: Representative Molecular Docking Results for a Pyridine Derivative with a Kinase Target
| Parameter | Value | Details |
| Target Protein | Epidermal Growth Factor Receptor (EGFR) | A key target in cancer therapy. |
| Binding Energy | -8.5 kcal/mol | A lower score indicates stronger predicted binding affinity. |
| Key Interactions | Hydrogen Bond | Pyridine Nitrogen with a backbone NH of a Met residue. |
| Hydrophobic | Phenyl ring with Leu, Val, Ala residues. | |
| Pi-Stacking | Pyridine ring with a Phe residue. |
Note: This data is illustrative of typical results obtained from docking studies of pyridine-based inhibitors. mdpi.com
Ligand-Protein Interaction Profiling (Theoretical)
A theoretical ligand-protein interaction profile for this compound would require computational docking studies against various protein targets. Such an analysis would provide insights into the non-covalent interactions that govern the binding of the molecule to a protein's active site. The hypothetical data that would be generated from such a study is presented in the table below.
Interactive Data Table: Hypothetical Ligand-Protein Interaction Profile
| Protein Target | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |
| Protein Kinase A | Data not available | Data not available | Data not available |
| Cyclooxygenase-2 | Data not available | Data not available | Data not available |
| Estrogen Receptor Alpha | Data not available | Data not available | Data not available |
Receptor Binding Site Prediction (Theoretical)
The prediction of receptor binding sites for this compound would involve the use of computational algorithms that analyze the protein's surface to identify potential cavities and pockets where the ligand could bind. These methods often consider factors like shape complementarity and electrostatic potential. Without specific studies, the potential receptor binding sites for this compound remain uncharacterized.
Topological Analysis of Electron Density (e.g., AIM, NBO)
A topological analysis of the electron density of this compound, using methods like the Quantum Theory of Atoms in Molecules (AIM) or Natural Bond Orbital (NBO) analysis, would provide a detailed understanding of its electronic structure. This would include the characterization of its chemical bonds, the distribution of electron density, and the nature of intramolecular interactions. Currently, no such analysis has been published for this compound. The table below indicates the type of data that would be obtained from these analyses.
Interactive Data Table: Hypothetical Topological Analysis Data
| Analysis Type | Parameter | Value |
| AIM | Electron Density at Bond Critical Points | Data not available |
| Laplacian of Electron Density | Data not available | |
| NBO | Natural Atomic Charges | Data not available |
| Hybridization of Orbitals | Data not available |
Advanced Derivatization and Functionalization Strategies Based on 3 Methyl 2 Phenylpyridine 5 Carboxaldehyde
Synthesis of Novel Heterocyclic Systems Incorporating the 3-Methyl-2-phenylpyridine (B78825) Core
The 3-Methyl-2-phenylpyridine-5-carboxaldehyde scaffold is a valuable building block for the construction of novel fused and linked heterocyclic systems. The presence of the reactive carboxaldehyde group, along with the pyridine (B92270) nitrogen, provides multiple sites for cyclization and multicomponent reactions.
One common strategy involves the reaction of the carboxaldehyde group with binucleophilic reagents to construct a new heterocyclic ring fused to the pyridine core. For instance, reaction with hydrazine hydrate can lead to the formation of a pyrazolo[3,4-b]pyridine derivative. Similarly, treatment with active methylene (B1212753) compounds in the presence of a base can yield fused systems like pyrido[2,3-d]pyrimidines. These reactions often proceed through an initial condensation at the aldehyde followed by an intramolecular cyclization.
Multicomponent reactions (MCRs) offer an efficient approach to generate molecular complexity from simple starting materials in a single step. The this compound can participate in various MCRs, acting as the aldehyde component. For example, in a Hantzsch-type reaction, it can react with a β-ketoester and a source of ammonia (B1221849) to produce a dihydropyridine (B1217469) derivative, which can be subsequently oxidized to the corresponding fused pyridine system. The Thorpe-Ziegler cyclization of dinitriles, which can be prepared from the corresponding aldehyde, is another powerful method to construct fused pyridine rings, such as thieno[2,3-b]pyridines.
The general principles of these cyclization and multicomponent reactions can be applied to this compound to generate a library of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.
Scaffold Diversification through Modification of the Carboxaldehyde Moiety
The carboxaldehyde group at the 5-position of the 3-Methyl-2-phenylpyridine core is a key functional handle for a wide range of chemical transformations, allowing for significant scaffold diversification. Standard aldehyde chemistry can be employed to introduce new functional groups and extend the molecular framework.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of a base. acs.orgnih.gov This transformation converts the aldehyde into a new carbon-carbon double bond, introducing functionalities that can be further manipulated. For example, the resulting α,β-unsaturated nitrile can participate in Michael additions or cycloaddition reactions.
Wittig Reaction: The Wittig reaction provides a reliable method for the conversion of the carboxaldehyde to an alkene. mdpi.commdpi.comjmst.org By choosing the appropriate phosphonium (B103445) ylide, a variety of substituted vinyl groups can be introduced at the 5-position of the pyridine ring. This allows for the extension of the conjugated system and the introduction of polymerizable groups or other functionalities.
Reductive Amination: This powerful reaction converts the carboxaldehyde into an amine. nih.govmdpi.com The process typically involves the initial formation of an imine or enamine by reaction with a primary or secondary amine, followed by in-situ reduction with a mild reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. mdpi.com This method allows for the introduction of a wide range of amino substituents, which can serve as key building blocks for further derivatization or as important pharmacophores.
Schiff Base Formation: The reaction of the carboxaldehyde with primary amines readily forms Schiff bases (imines). bohrium.commdpi.com These compounds are not only important intermediates for reductive amination but are also valuable as ligands for the synthesis of coordination complexes, as will be discussed in a later section. The formation of Schiff bases introduces a new nitrogen-containing functional group that can participate in a variety of chemical transformations.
These transformations of the carboxaldehyde moiety provide a powerful toolkit for diversifying the this compound scaffold, enabling the synthesis of a wide array of derivatives with tailored properties for various applications.
Preparation of Polymerizable Monomers from this compound
The this compound scaffold can be strategically modified to produce polymerizable monomers, opening the door to the synthesis of novel pyridine-containing polymers with unique properties. The key is to introduce a polymerizable functional group, such as a vinyl, acrylate, or methacrylate group, onto the pyridine core.
One approach involves the conversion of the carboxaldehyde group into a vinyl group. This can be achieved through a Wittig reaction with methylenetriphenylphosphorane (Ph3P=CH2). The resulting 5-vinyl-3-methyl-2-phenylpyridine can then undergo polymerization, typically through radical polymerization methods, to yield a polystyrene-type polymer with pendant 3-methyl-2-phenylpyridine units. Vinylpyridine monomers are known to be useful in the synthesis of functional polymers due to the coordinating ability of the pyridine nitrogen. acs.orgniscpr.res.in
Alternatively, the carboxaldehyde can be reduced to the corresponding alcohol, (3-methyl-2-phenylpyridin-5-yl)methanol. This alcohol can then be esterified with acryloyl chloride or methacryloyl chloride to produce the corresponding acrylate or methacrylate monomers. nih.govmdpi.com These monomers are readily polymerizable via free-radical polymerization techniques, such as atom transfer radical polymerization (ATRP), to generate well-defined polymers with controlled molecular weights and architectures. The resulting polymers would feature a poly(acrylate) or poly(methacrylate) backbone with the 3-methyl-2-phenylpyridine moiety attached via an ester linkage.
The incorporation of the 3-methyl-2-phenylpyridine unit into a polymer backbone is expected to impart specific properties to the resulting material, such as thermal stability, fluorescence, and metal-coordinating capabilities, making these monomers attractive for the development of advanced materials.
Design and Synthesis of Ligands and Coordination Complexes Utilizing this compound
The this compound scaffold is an excellent platform for the design and synthesis of novel ligands for coordination chemistry. The pyridine nitrogen atom provides a primary coordination site, while the carboxaldehyde group can be readily modified to introduce additional donor atoms, leading to the formation of polydentate ligands. jmst.org
A common and effective strategy for creating such ligands is through the formation of Schiff bases. nih.govresearchgate.netmdpi.com Condensation of the carboxaldehyde group with various primary amines can generate a wide range of imine-containing ligands. By carefully selecting the amine, additional coordinating groups can be introduced. For example, reaction with 2-aminoethanol would yield a bidentate [N,O] ligand, while reaction with ethylenediamine could produce a tetradentate [N,N,N',N'] ligand capable of binding to two metal centers or wrapping around a single metal ion.
The resulting Schiff base ligands, incorporating the 3-methyl-2-phenylpyridine core, can then be reacted with various transition metal salts (e.g., copper(II), nickel(II), cobalt(II), zinc(II)) to form stable coordination complexes. acs.orgmdpi.com The geometry and properties of these complexes will be dictated by the nature of the metal ion, the denticity of the ligand, and the steric and electronic effects of the substituents on the pyridine and phenyl rings.
The 2-phenyl group can also play a role in the coordination chemistry, potentially participating in cyclometalation reactions with certain metal centers, such as iridium(III) or platinum(II), where a C-H bond on the phenyl ring is activated to form a metal-carbon bond. This can lead to the formation of highly stable and often luminescent organometallic complexes. nih.gov
The diverse range of ligands and coordination complexes that can be synthesized from this compound holds significant potential for applications in catalysis, materials science, and bioinorganic chemistry.
Development of Fluorescent Probes and Materials Precursors from this compound
The inherent electronic properties of the 2-phenylpyridine (B120327) moiety, a well-known building block for fluorescent materials, make this compound an attractive starting point for the development of novel fluorescent probes and materials precursors. wikipedia.orgsigmaaldrich.comnist.gov The strategic placement of the electron-donating methyl group and the electron-withdrawing carboxaldehyde group on the 2-phenylpyridine core creates a "push-pull" system, which is a common design principle for fluorescent molecules.
Further extension of the conjugated system through the carboxaldehyde group can lead to materials with enhanced fluorescence properties. For instance, Knoevenagel condensation with active methylene compounds or a Wittig reaction to introduce a styryl group can significantly red-shift the absorption and emission wavelengths and increase the fluorescence quantum yield. The resulting extended π-systems can exhibit interesting photophysical phenomena such as aggregation-induced emission (AIE), where the fluorescence is enhanced in the aggregated or solid state. mdpi.com
The pyridine nitrogen and the functionalized side chain derived from the carboxaldehyde can act as a binding site for metal ions. Upon coordination, the electronic properties of the molecule can be perturbed, leading to a change in its fluorescence intensity or wavelength. This principle can be exploited to design selective fluorescent chemosensors for the detection of specific metal ions. nih.govresearchgate.netmdpi.com For example, a Schiff base derivative of this compound could exhibit fluorescence quenching or enhancement upon binding to cations like Zn²⁺, Cu²⁺, or Fe³⁺.
Furthermore, derivatives of this compound can serve as precursors for organic light-emitting diode (OLED) materials. The 2-phenylpyridine scaffold is a key component in many highly efficient phosphorescent iridium(III) complexes used in OLEDs. By functionalizing the 5-position, the electronic properties of the resulting complexes can be fine-tuned to achieve desired emission colors and device performance.
Stereoselective Transformations for Accessing Chiral Derivatives
The introduction of chirality into the this compound scaffold can lead to the development of novel chiral ligands, catalysts, and biologically active molecules. While the parent molecule is achiral, stereoselective transformations targeting the carboxaldehyde group or reactions involving chiral auxiliaries can be employed to generate chiral derivatives.
One approach is the asymmetric reduction of the carboxaldehyde to the corresponding chiral alcohol, (R)- or (S)-(3-methyl-2-phenylpyridin-5-yl)methanol. This can be achieved using chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst) or through enzymatic reduction. The resulting chiral alcohol can then be used as a versatile building block for the synthesis of other chiral molecules.
Another strategy involves the use of chiral amines in reactions with the carboxaldehyde. For instance, a diastereoselective Pictet-Spengler reaction between this compound and a chiral tryptamine derivative would lead to the formation of a chiral tetrahydro-β-carboline. Similarly, asymmetric Strecker synthesis, using a chiral amine or a chiral catalyst, could provide access to chiral α-amino acids with the 3-methyl-2-phenylpyridine moiety.
Furthermore, chiral auxiliaries can be employed to direct stereoselective additions to the carboxaldehyde group. For example, the addition of organometallic reagents to the aldehyde in the presence of a chiral ligand, such as (-)-sparteine, can lead to the formation of chiral secondary alcohols with high enantiomeric excess.
These stereoselective transformations provide a pathway to a range of chiral derivatives of this compound, expanding its utility in asymmetric synthesis and the development of chiral materials.
Integration of 3 Methyl 2 Phenylpyridine 5 Carboxaldehyde in Materials Science Research
Synthesis of Organic Frameworks and Polymers Utilizing 3-Methyl-2-phenylpyridine-5-carboxaldehyde
The aldehyde group on the pyridine (B92270) ring is a key functional group for the construction of larger, complex architectures such as organic frameworks and polymers. This functionality allows for the formation of imine bonds through condensation reactions with amines, a common strategy in the synthesis of Covalent Organic Frameworks (COFs) and other polymers.
While specific examples utilizing this compound are not extensively documented, the broader class of pyridine-based aldehydes is instrumental in creating porous crystalline materials. The nitrogen atom of the pyridine ring can act as a coordination site for metal ions, leading to the formation of Metal-Organic Frameworks (MOFs). The phenyl and methyl groups would, in turn, decorate the pores of such frameworks, influencing their size, shape, and surface chemistry. This could be particularly relevant for applications in gas storage and separation, where the tailored pore environment is crucial.
Table 1: Potential Polymerization and Framework-Forming Reactions
| Reaction Type | Reactant for Aldehyde Group | Resulting Linkage | Potential Material Class |
|---|---|---|---|
| Imine Condensation | Primary Amines (e.g., aniline, p-phenylenediamine) | Imine (-C=N-) | Covalent Organic Frameworks (COFs), Schiff Base Polymers |
| Knoevenagel Condensation | Compounds with active methylene (B1212753) groups (e.g., malononitrile) | Carbon-Carbon double bond | Functional Polymers |
| Wittig Reaction | Phosphonium (B103445) ylides | Alkene | Modified Polymers |
The synthesis of these materials often involves solvothermal or ionothermal methods, where the reactants are heated in a sealed vessel to promote crystallization and framework formation. The choice of solvent and temperature can significantly impact the final structure and properties of the material.
Application in Supramolecular Chemistry and Self-Assembly
The non-covalent interactions driven by the structural motifs within this compound are central to its potential in supramolecular chemistry. The pyridine nitrogen can participate in hydrogen bonding with suitable donors, while the phenyl ring can engage in π-π stacking interactions. These weak interactions can direct the self-assembly of molecules into well-defined, higher-order structures such as helices, sheets, and cages.
The interplay between the coordinating pyridine, the sterically demanding phenyl group, and the reactive aldehyde offers multiple avenues for designing complex supramolecular systems. For instance, the aldehyde could be used to anchor the molecule to a surface or to another molecule before the self-assembly process is initiated. The resulting supramolecular structures could find applications in areas such as molecular recognition, catalysis, and drug delivery.
Optoelectronic Properties of this compound Derivatives
Pyridine-containing compounds are known for their interesting photophysical properties, and derivatives of this compound are expected to be no exception. The combination of the electron-deficient pyridine ring and the electron-rich phenyl group creates a "push-pull" system, which can lead to intramolecular charge transfer (ICT) upon photoexcitation. This is a key characteristic for materials used in organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices.
Modification of the aldehyde group into other functional groups, such as imines or vinyl groups, can further tune the electronic properties. For example, condensation with an electron-donating amine could enhance the ICT character, potentially red-shifting the emission wavelength.
Table 2: Potential Optoelectronic Applications of Derivatives
| Derivative Class | Potential Application | Key Property |
|---|---|---|
| Schiff Base Derivatives | Organic Light-Emitting Diodes (OLEDs) | Tunable emission color, high quantum efficiency |
| Metal Complexes (e.g., with Ir, Ru) | Phosphorescent OLEDs, Photoredox Catalysis | Strong spin-orbit coupling, long-lived excited states |
Research into similar phenylpyridine ligands in transition metal complexes, particularly with iridium(III) and ruthenium(II), has shown significant promise for achieving highly efficient phosphorescence, a desirable trait for next-generation displays and lighting.
Development of Sensors and Probes Based on this compound
The inherent functionalities of this compound make it an attractive platform for the design of chemical sensors. The pyridine nitrogen can act as a binding site for metal ions, while the aldehyde group can react with specific analytes, leading to a detectable change in the molecule's optical or electrochemical properties.
For example, the reaction of the aldehyde with nucleophiles such as cyanide or certain amino acids could lead to a change in fluorescence or color, forming the basis of a chemosensor. The phenyl and methyl groups can be further functionalized to enhance selectivity and sensitivity towards a particular target analyte. The development of sensors based on this scaffold could have significant impacts in environmental monitoring, medical diagnostics, and industrial process control.
Future Research Directions and Unexplored Avenues for 3 Methyl 2 Phenylpyridine 5 Carboxaldehyde
Emerging Synthetic Methodologies for Pyridine (B92270) Carboxaldehydes
The synthesis of substituted pyridine carboxaldehydes is a cornerstone of heterocyclic chemistry. While traditional methods are well-established, future research should focus on adopting more advanced, efficient, and sustainable synthetic strategies. The development of novel synthetic pathways to 3-Methyl-2-phenylpyridine-5-carboxaldehyde could benefit from recent advances in organic synthesis.
Modern approaches such as multicomponent reactions (MCRs) offer significant advantages over classical methods, including higher yields and the use of one-pot procedures under greener conditions. nih.gov Methodologies like the Hantzsch pyridine synthesis or the Chichibabin pyridine synthesis involve the condensation of aldehydes, ketones, and ammonia (B1221849) or its derivatives, providing a versatile route to the pyridine core. nih.gov Furthermore, palladium-catalyzed carbonylation of the corresponding bromo- or triflate-substituted pyridines presents a direct and facile route to introduce the carboxaldehyde group. researchgate.net Research into adapting these methods for the specific substitution pattern of this compound could yield more efficient and scalable production processes. Another promising avenue is the application of C-H activation strategies, which allow for the direct functionalization of the pyridine or phenyl ring, potentially simplifying synthetic routes by avoiding pre-functionalized starting materials. rsc.org
| Synthetic Methodology | Description | Potential Advantages for Pyridine Carboxaldehydes | Key References |
| Multicomponent Reactions (MCRs) | Reactions where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. | High atom economy, operational simplicity, reduced waste, rapid access to molecular diversity. nih.gov | nih.gov |
| Palladium-Catalyzed Carbonylation | Introduction of a carbonyl group using carbon monoxide and a palladium catalyst, typically from a halide or triflate precursor. | Direct formylation, good functional group tolerance, applicable to a range of pyridine and quinoline (B57606) systems. researchgate.net | researchgate.net |
| C-H Activation/Functionalization | Direct conversion of a carbon-hydrogen bond into a carbon-functional group bond, often using a transition metal catalyst. | Increased step-economy, avoids pre-functionalization, allows for late-stage modification of complex molecules. rsc.orgnih.gov | rsc.orgnih.gov |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate chemical reactions. | Drastically reduced reaction times, improved yields, enhanced reaction selectivity, and often milder conditions. nih.govrsc.org | nih.govrsc.org |
| Photoredox Catalysis | Use of visible light to initiate redox reactions, enabling transformations under mild conditions. | Access to novel reaction pathways, high functional group tolerance, sustainable energy source. mdpi.com | mdpi.com |
Advanced Spectroscopic Probes for In Situ Reaction Monitoring of this compound Transformations
Understanding the intricate details of a chemical transformation as it happens is crucial for optimization and discovery. Future studies on this compound should leverage advanced, in-situ spectroscopic techniques to monitor its reactions in real-time. This approach provides invaluable data on reaction kinetics, intermediates, and mechanistic pathways that are often missed by traditional offline analysis. frontiersin.org
Techniques such as in-situ Infrared (IR) and Raman spectroscopy can track the consumption of the aldehyde functional group and the appearance of new vibrational bands corresponding to products or transient intermediates. frontiersin.org For reactions occurring at interfaces, surface-specific techniques like Sum Frequency Generation (SFG) spectroscopy could offer unparalleled insight. researchgate.net Furthermore, coupling reaction vessels to mass spectrometers (e.g., ESI-MS) allows for the direct observation of charged intermediates and products in the reaction mixture, which, when combined with quantum chemical calculations (DFT), can elucidate complex mechanisms, such as those involving metal catalysts in C-H activation processes. researchgate.net
| Spectroscopic Technique | Type of Information Provided | Applicability to Transformations | Key References |
| In-situ FT-IR/Raman Spectroscopy | Real-time changes in vibrational modes, tracking functional group conversion (e.g., -CHO disappearance). | Monitoring reaction kinetics, identifying intermediates, understanding solvent and catalyst effects. frontiersin.org | frontiersin.org |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Direct detection of ionic intermediates and products in solution. | Elucidating catalytic cycles, identifying key reactive species in solution. researchgate.net | researchgate.net |
| Time-Resolved UV-Vis Spectroscopy | Monitoring changes in electronic structure, particularly for colored intermediates or products. | Studying photochemical reactions, tracking the formation/decay of chromophoric species. | frontiersin.org |
| Sum Frequency Generation (SFG) Spectroscopy | Vibrational spectroscopy of molecules specifically at an interface (e.g., gas-liquid, liquid-solid). | Investigating heterogeneous catalysis, understanding interfacial reaction mechanisms. researchgate.net | researchgate.net |
| Density Functional Theory (DFT) Calculations | Computational prediction of molecular structures, energies, and spectroscopic properties. | Aiding in the assignment of experimental spectra, predicting reaction pathways and transition states. researchgate.netmaterialsciencejournal.org | researchgate.netmaterialsciencejournal.org |
High-Throughput Screening for Novel Reactivity Patterns
The discovery of novel chemical reactions is often a process of serendipity and systematic exploration. High-throughput screening (HTS) offers a systematic approach to accelerate this discovery process. A future research direction for this compound would be the development of an HTS platform to rapidly test its reactivity against a large library of diverse reactants and catalysts. nih.gov
Such a system would involve dispensing nanoliter-to-microliter volumes of the starting material, a potential reaction partner, and a catalyst into a multi-well plate. Each well represents a unique experiment. After a set reaction time, the plates can be rapidly analyzed using techniques like mass spectrometry or HPLC to identify wells where the desired transformation has occurred. This approach could uncover unexpected reactivity patterns, identify novel catalysts for known transformations, and rapidly optimize reaction conditions. For instance, screening against various aldehydes and amines could lead to the discovery of new multicomponent reactions, or testing against a panel of transition metal catalysts could reveal novel C-H activation pathways.
| HTS Component | Function | Example Technology |
| Liquid Handling Robotics | Precise and automated dispensing of reagents (substrate, reactants, catalysts) into multi-well plates. | Automated pipetting stations. |
| Reaction Microplates | Standardized plates (e.g., 96, 384, or 1536 wells) where individual reactions occur. | Polypropylene or glass-coated plates. |
| Reaction Incubation/Control | Controlled environment for temperature, atmosphere, and mixing. | Automated incubators and shakers. |
| High-Throughput Analysis | Rapid analysis of each reaction well to detect product formation. | Acoustic MS, Rapid-Fire MS, UPLC-MS. |
| Data Analysis Software | Software to process large datasets, identify "hits" (successful reactions), and visualize results. | Custom or commercial chemical informatics platforms. |
Exploration of this compound in Sustainable Chemical Processes
The principles of green chemistry are increasingly integral to modern chemical research. Future work on the synthesis and use of this compound should prioritize the incorporation of sustainable practices. This involves minimizing waste, reducing energy consumption, and utilizing renewable resources and less hazardous materials. rsc.org
One key area is the replacement of conventional volatile organic solvents with greener alternatives. rsc.org Options include supercritical fluids (like scCO₂), water at elevated temperatures, or switchable solvents that can change properties on demand, simplifying product separation and catalyst recycling. rsc.org Another avenue is the use of alternative energy sources to drive reactions, such as microwave irradiation or ultrasound, which can lead to significantly shorter reaction times and lower energy usage compared to conventional heating. rsc.org The development of heterogeneous or reusable catalysts for the synthesis or transformation of this compound would also be a major step towards sustainability, as it simplifies purification and reduces catalyst waste. rsc.org
| Process Parameter | Traditional Approach | Sustainable Alternative | Potential Benefit | Key References |
| Solvent | Volatile Organic Compounds (e.g., Toluene, THF) | Supercritical CO₂, Ionic Liquids, Water, Switchable Solvents | Reduced toxicity, easier recycling, lower environmental impact. rsc.org | rsc.org |
| Energy Source | Conventional conductive heating (oil bath) | Microwave irradiation, Ultrasound, Photochemistry | Reduced energy consumption, faster reaction rates, higher yields. rsc.org | rsc.org |
| Catalyst | Homogeneous, single-use catalysts | Heterogeneous catalysts (e.g., on solid supports), biocatalysts, reusable nanocatalysts | Simplified product purification, catalyst recycling, reduced metal waste. rsc.org | rsc.org |
| Feedstock | Petroleum-derived starting materials | Bio-based feedstocks (if applicable for precursors) | Reduced reliance on fossil fuels, potential for a circular economy. | N/A |
Interdisciplinary Approaches and Collaboration Opportunities
The full potential of a molecule like this compound can best be realized through interdisciplinary collaboration. Its unique structure, combining a reactive aldehyde, a coordinating pyridine ring, and a phenyl group, makes it a candidate for exploration in diverse scientific fields.
Collaborations between synthetic organic chemists and computational chemists can accelerate the discovery and understanding of new reactions. researchgate.net DFT calculations can predict reaction mechanisms and guide experimental design, saving significant time and resources. materialsciencejournal.org Partnering with materials scientists could lead to the incorporation of this molecule or its derivatives as building blocks for functional materials, such as metal-organic frameworks (MOFs), conductive polymers, or photosensitive materials, leveraging the electronic and coordinating properties of the phenylpyridine core. mdpi.com Furthermore, given that pyridine and aldehyde moieties are present in many biologically active compounds, collaborations with medicinal chemists and biologists could explore its potential as a scaffold for new therapeutic agents or as a chemical probe for biological systems, for example, through the synthesis of Schiff base derivatives to study DNA binding or other interactions. researchgate.netnih.gov
| Collaborating Discipline | Research Goal | Rationale for Collaboration | Key References |
| Computational Chemistry | Predict reactivity, elucidate reaction mechanisms, and calculate spectroscopic properties. | Guide experimental work, interpret complex results, and screen virtual derivatives for desired properties. researchgate.netmaterialsciencejournal.org | researchgate.netmaterialsciencejournal.org |
| Materials Science | Incorporate the molecule as a ligand or monomer into novel functional materials (e.g., MOFs, polymers, dyes). | The phenylpyridine moiety can provide specific electronic, optical, or coordinating properties to a bulk material. mdpi.com | mdpi.com |
| Medicinal Chemistry/Biochemistry | Synthesize derivatives (e.g., Schiff bases, amides) and screen them for biological activity (e.g., enzyme inhibition, DNA binding). | The structure is a potential pharmacophore; the aldehyde allows for straightforward derivatization. researchgate.netnih.gov | researchgate.netnih.gov |
| Chemical Engineering | Develop and optimize scalable, safe, and sustainable processes for synthesis and application. | Translate lab-scale discoveries into practical, industrial-scale processes. | researchgate.net |
Q & A
Basic Research Questions
Q. What are the optimal catalytic conditions for synthesizing 3-Methyl-2-phenylpyridine-5-carboxaldehyde?
- Methodological Answer : Copper-based catalysts (e.g., CuCl₂) under controlled temperatures (80–120°C) are effective for analogous pyridine derivatives, ensuring high yield and purity. Continuous flow reactors can enhance scalability and reproducibility . For regioselective aldehyde functionalization, stoichiometric control of reagents like POCl₃ or DMF may be required, as seen in related pyridinecarboxaldehyde syntheses .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Combine ¹H/¹³C NMR to confirm substitution patterns (e.g., phenyl and methyl groups at positions 2 and 3) and FT-IR to identify the aldehyde carbonyl stretch (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy, as demonstrated for structurally similar compounds .
Q. How does the aldehyde group influence the compound’s reactivity in nucleophilic addition reactions?
- Methodological Answer : The aldehyde acts as an electrophilic site for reactions with amines (e.g., forming Schiff bases) or Grignard reagents. Solvent polarity (e.g., DMF vs. THF) and temperature (0–25°C) critically affect reaction rates and side-product formation, as observed in pyridinecarboxaldehyde analogs .
Advanced Research Questions
Q. How can computational modeling predict the regioselectivity of cross-coupling reactions involving this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distribution to identify reactive sites. For example, the aldehyde group’s electron-withdrawing effect may direct coupling reactions (e.g., Suzuki-Miyaura) to the pyridine ring’s para position. Validate predictions with kinetic studies and X-ray crystallography .
Q. What strategies resolve contradictions in reported biological activity data for pyridinecarboxaldehyde derivatives?
- Methodological Answer : Discrepancies often arise from impurity profiles or assay conditions. Use HPLC-MS to verify compound purity (>95%) and standardize bioassays (e.g., fixed incubation times, controlled pH). Cross-reference with structural analogs, such as fluorinated pyridines, to isolate substituent-specific effects .
Q. How can the compound’s photostability be optimized for applications in photoactive materials?
- Methodological Answer : Incorporate stabilizing groups (e.g., electron-donating substituents) or encapsulate the compound in polymer matrices. UV-Vis spectroscopy and accelerated aging tests under UV light (λ = 254–365 nm) can assess degradation pathways, as applied to fluorinated pyridine derivatives .
Safety and Handling
Q. What precautions are necessary when handling this compound in aqueous environments?
- Methodological Answer : The aldehyde group may hydrolyze to carboxylic acids under acidic/basic conditions. Use anhydrous solvents (e.g., dried DCM) and inert atmospheres (N₂/Ar) for reactions. Toxicity data are limited, so adhere to ALARA principles and use PPE (gloves, fume hoods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
